REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])C)[CH3:4].[Li][CH2:10]CCC.[CH:14]([NH:17]C(C)C)(C)C.CS(O[CH2:26][CH:27]1[CH2:31][CH2:30][O:29][CH2:28]1)(=O)=O.Cl>O1CCCC1>[NH2:17][CH:14]([C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:10]=1)[CH2:26][CH:27]1[CH2:31][CH2:30][O:29][CH2:28]1 |f:0.1|
|
Name
|
|
Quantity
|
14.66 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
|
Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1COCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was generated at 0° C.
|
Type
|
CUSTOM
|
Details
|
to rise to −4° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
by additional stirring for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 20-30 minutes
|
Duration
|
25 (± 5) min
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (3×25 mL)
|
Type
|
ADDITION
|
Details
|
by adding solid K2CO3
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous K2CO3
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
was followed by evaporation of chloroform
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC1COCC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |